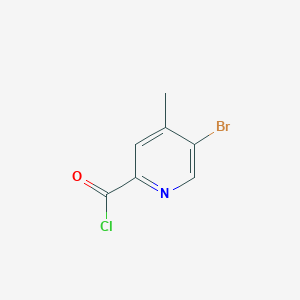
2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine
Übersicht
Beschreibung
“2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine” is a chemical compound with the CAS Number: 1414870-66-8 . Its IUPAC name is N-(2-bromo-5-(trifluoromethyl)benzyl)-N-ethylethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrF3N/c1-3-17(4-2)8-9-7-10(12(14,15)16)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3 . This indicates that the compound has a benzene ring with a bromine atom and a trifluoromethyl group attached to it. An ethylamine group is also attached to the benzene ring.
Physical And Chemical Properties Analysis
The molecular weight of this compound is 310.16 . It should be stored at a temperature of 2-8°C .
Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Studies
Several studies have focused on the metabolic pathways of related compounds, shedding light on their biotransformation processes. Kanamori et al. (2002) explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, discovering multiple metabolites indicative of specific metabolic pathways in the organism Kanamori et al. (2002). Similarly, Morioka et al. (1996) investigated the metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate, revealing the drug's primary metabolic pathway to be mono-hydrolysis of the diethyl phosphonate Morioka et al. (1996).
Pharmacokinetics and Drug Distribution
Research by Rohanová et al. (2008) on the disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats after subcutaneous administration provided insights into the pharmacokinetics and tissue distribution of the drug, contributing to a better understanding of its potential psychotropic or toxic effects Rohanová et al. (2008).
Synthesis and Characterization of Analogs
Nichols et al. (1994) found a method to synthesize 1-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane and its analogs, compounds with significant affinity for serotonin receptors, highlighting the potential for these compounds in scientific research Nichols et al. (1994).
Potential Therapeutic Applications
Shi et al. (2013) synthesized a synthetic analogue of a compound isolated from marine red algae and demonstrated its potential as a treatment for Type 2 diabetes, indicating possible therapeutic applications for these compounds Shi et al. (2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
N-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF3N/c1-3-17(4-2)8-9-7-10(12(14,15)16)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSUBYRJLHGPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501185042 | |
| Record name | Benzenemethanamine, 2-bromo-N,N-diethyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine | |
CAS RN |
1414870-66-8 | |
| Record name | Benzenemethanamine, 2-bromo-N,N-diethyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 2-bromo-N,N-diethyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1403738.png)
![8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane](/img/structure/B1403739.png)





![1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine](/img/structure/B1403749.png)

